

Improving the wash fastness of fabrics dyed with C.I. Disperse Red 86

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Compound of Interest

Compound Name: C.I. Disperse Red 86

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Technical Support Center: C.I. Disperse Red 86

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the wash fastness of fabrics dyed with **C.I. Disperse Red 86**.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing and after-treatment of fabrics with **C.I. Disperse Red 86**, focusing on achieving optimal wash fastness.

Problem: Poor wash fastness, significant color bleeding, and staining of adjacent fabrics.

This is a frequent issue when dyeing with disperse dyes, including Disperse Red 86. The primary cause is the presence of unfixed dye on the fiber surface.^[1] The troubleshooting workflow below outlines a systematic approach to identify and resolve the root cause.

Caption: Troubleshooting workflow for poor wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness with Disperse Red 86?

A1: The primary cause is residual, unfixed dye particles remaining on the fiber surface after the dyeing process is complete.^{[1][2]} Disperse dyes have low water solubility, and without a

thorough clearing process, these surface particles will easily wash off, leading to color bleeding and staining.[1]

Q2: How does reduction clearing improve wash fastness?

A2: Reduction clearing is a critical after-treatment process that uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically modify and remove unfixed disperse dye from the fabric surface.[3][4] For anthraquinone dyes like **C.I. Disperse Red 86**, the process reduces the dye to its water-soluble leuco form, which has low substantivity for the polyester fiber and can be easily washed away.[4] This leaves only the dye that has properly diffused into and is trapped within the fiber, resulting in significantly improved wash fastness.[4][5]

Q3: Can the dyeing temperature affect the wash fastness of Disperse Red 86?

A3: Yes, the dyeing temperature is crucial. For polyester, high-temperature dyeing (typically around 130°C) is necessary to swell the fibers and allow the dye molecules to penetrate and diffuse into the fiber structure.[2][3] Insufficient temperature or time can lead to poor dye fixation, with more dye remaining on the surface, which negatively impacts wash fastness.[3][6]

Q4: My fabric is a polyester/spandex blend, and I'm experiencing poor wash fastness. Are there special considerations?

A4: Yes, polyester/spandex blends present a challenge. Spandex fibers can be damaged at the optimal dyeing temperature for polyester (130°C).[7][8] Dyeing is often carried out at a lower temperature (around 120-125°C), which can compromise dye fixation on the polyester.[8] Furthermore, disperse dyes tend to heavily stain spandex, and this staining is difficult to remove with standard reduction clearing.[7] To mitigate this, it is essential to select disperse dyes specifically designed for polyester/spandex blends that have a lower affinity for spandex and can be effectively cleared.[7][8]

Q5: What is thermal migration and how does it affect wash fastness?

A5: Thermal migration is a phenomenon where, during subsequent dry heat treatments like heat-setting or finishing (above 130°C), some disperse dye molecules move from the inside of the polyester fiber back to the surface.[9] This can lead to a decrease in wash and crock

fastness.[9] To minimize this effect, it's recommended to use high-temperature pre-setting before dyeing and to keep post-dyeing heat treatments at the lowest possible temperature.[9]

Data Presentation

Table 1: Fastness Properties of **C.I. Disperse Red 86**

This table summarizes the typical fastness ratings for fabrics dyed with **C.I. Disperse Red 86**, which belongs to the anthraquinone chemical class.[10]

Fastness Property	AATCC Standard	ISO Standard
Washing Fastness	5	4-5
Staining	5	4-5
Fading	5	4-5
Light Fastness	7	7
Perspiration Fastness	5	4-5
Ironing Fastness	4-5	4-5

Source: World dye variety.[10] Ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Table 2: Comparison of After-Treatment Methods for Disperse Dyes

This table provides a qualitative comparison of common after-treatment methods used to improve the wash fastness of disperse-dyed polyester.

After-Treatment Method	Mechanism	Typical Conditions	Advantages	Disadvantages
Alkaline Reduction Clearing	Reduces unfixed surface dye to a soluble, colorless form.[4]	2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda, 70-80°C for 15-20 min.[4]	Highly effective at removing surface dye, significantly improves fastness.[5]	Environmentally unfavorable by-products; requires careful handling of chemicals.
Acidic Reduction Clearing	Uses reducing agents stable in acidic conditions. [11]	Proprietary acid-stable reducing agents, ~80-85°C for 20 min. [11]	Can be done in the cooling dyebath, saving time, water, and energy; avoids harsh alkali.[11]	May be less effective than strong alkaline reduction for very deep shades.
Resin Finishing	Forms a thin film on the fiber surface, encapsulating the dye molecules.	Application of a fixing agent or resin during the finishing stage.	Can improve fastness.	May negatively affect the fabric's hand-feel.
Nano TiO2 Finishing	Photocatalytic self-cleaning effect can remove dye molecules near the fiber surface. [12]	Application of nano titanium dioxide particles in the finishing process.	Can provide self-cleaning properties.	May cause some color fading; requires UV exposure to be effective.[12]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with **C.I. Disperse Red 86**

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

- Prepare the Dyebath:
 - Calculate the required amount of **C.I. Disperse Red 86** (e.g., 2% on weight of fabric).
 - Create a paste with the dye and a suitable dispersing agent (1:1 ratio).[\[13\]](#)
 - Add the paste to the dyebath with a liquor ratio of 10:1 to 50:1.[\[2\]](#)[\[13\]](#)
 - Add a wetting agent and an antifoaming agent as needed.
 - Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[\[2\]](#)
- Dyeing Cycle:
 - Introduce the pre-wetted polyester fabric into the dyebath at 60°C.
 - Run for 15 minutes at 60°C.[\[2\]](#)
 - Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[\[2\]](#)
 - Hold at 130°C for 60 minutes to ensure full dye penetration and fixation.[\[2\]](#)[\[13\]](#)
 - Cool the dyebath rapidly to 70-80°C.[\[2\]](#)
- Rinsing:
 - Drain the dyebath.
 - Rinse the fabric thoroughly with hot water.

Caption: High-temperature polyester dyeing workflow.

Protocol 2: Alkaline Reduction Clearing

This procedure is performed immediately after dyeing and rinsing to remove surface dye.

- Prepare the Clearing Bath:
 - Prepare a fresh bath with a liquor ratio of 10:1.

- Add 2 g/L Sodium Hydrosulfite (Sodium Dithionite).
- Add 2 g/L Caustic Soda (Sodium Hydroxide).
- Add 1 g/L of a suitable surfactant/detergent.
- Treatment:
 - Introduce the rinsed, dyed fabric into the clearing bath.
 - Raise the temperature to 70-80°C.
 - Treat for 15-20 minutes.
- Final Rinsing:
 - Drain the clearing bath.
 - Rinse the fabric with hot water (e.g., 60°C).
 - Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes at 40°C.[13]
 - Perform a final cold rinse.
 - Dry the fabric at a temperature not exceeding 130°C to avoid thermal migration.[9]

Protocol 3: Wash Fastness Testing (ISO 105-C06:2010, Method C2S)

This protocol outlines a standard test to assess the wash fastness of the dyed and treated fabric.[1][14]

- Specimen Preparation:
 - Cut a 10 cm x 4 cm specimen of the dyed fabric.[1]
 - Attach a standard multifiber adjacent fabric (of the same size) to the face of the specimen by sewing along one of the shorter edges.[1]
- Test Solution Preparation:

- Prepare a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate tetrahydrate in grade 3 water.[\[14\]](#)
- Test Procedure:
 - Place the composite specimen in a stainless steel container of a suitable wash fastness tester (e.g., Launder-Ometer).
 - Add 25 stainless steel balls (for abrasive action).[\[14\]](#)
 - Add 150 mL of the pre-heated test solution.
 - Seal the container and place it in the machine.
 - Run the test at 60°C for 30 minutes.[\[14\]](#)
- Rinsing and Drying:
 - Remove the specimen after the cycle.
 - Rinse twice in hot grade 3 water, followed by a cold rinse until the water runs clear.
 - Squeeze out excess water.
 - Separate the dyed specimen and the multifiber fabric by cutting the stitching, leaving one short edge attached.
 - Dry the specimens in air at a temperature not exceeding 60°C.[\[15\]](#)
- Evaluation:
 - Allow the specimens to condition for at least 4 hours in a standard atmosphere.
 - Assess the change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric using the standard Grey Scales under controlled lighting conditions.
[\[1\]](#)

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